(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one
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Description
This would involve a basic overview of the compound, including its molecular formula, molecular weight, and perhaps a brief note on its significance or use.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s structure, including its stereochemistry and any interesting structural features.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the conditions required for these reactions and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
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properties
IUPAC Name |
(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FO3/c1-11(23)13-4-5-14-15-9-17(22)16-8-12(24)6-7-20(16,3)21(15)18(25-21)10-19(13,14)2/h4,6-8,14-15,17-18H,5,9-10H2,1-3H3/t14-,15?,17-,18+,19-,20+,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFKCCRWGFBCTD-JUSDAAJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CC3C4(C2CC(C5=CC(=O)C=CC54C)F)O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC[C@H]2[C@@]1(C[C@H]3[C@@]4(C2C[C@H](C5=CC(=O)C=C[C@@]54C)F)O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one |
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